N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a thiophene sulfonyl group, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Key steps in the synthesis may include:
Formation of Benzo[d]thiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Thiophene Sulfonyl Group: This step often involves the sulfonylation of thiophene using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of Piperidine Carboxamide: The final step typically involves the coupling of the benzo[d]thiazole-thiophene sulfonyl intermediate with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to yield dihydrobenzo[d]thiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and nonlinear optical materials.
Biological Studies: It has been studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis . The compound may also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby promoting cell death .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzo[d]thiazole derivative with potential anticancer activity.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: A compound with similar structural features and biological activity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide stands out due to its unique combination of a benzo[d]thiazole core, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(19-17-18-13-4-1-2-5-14(13)25-17)12-7-9-20(10-8-12)26(22,23)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGJABLYPWTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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